molecular formula C11H19N3O2 B8076881 2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide

2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide

Cat. No.: B8076881
M. Wt: 225.29 g/mol
InChI Key: DMKLMWSUZYVSKS-UHFFFAOYSA-N
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Description

2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide is a synthetic compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol . This compound is notable for its unique spirocyclic structure, which includes a diazaspiro[3.4]octane core. It is used in various scientific research applications due to its distinctive chemical properties.

Chemical Reactions Analysis

2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide can be compared with other spirocyclic compounds, such as:

Biological Activity

2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide, a synthetic organic compound, is characterized by its unique spirocyclic structure and potential biological activities. The compound's molecular formula is C18H25N3O2C_{18}H_{25}N_{3}O_{2} with a molecular weight of approximately 315.4 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The compound includes:

  • Acetyl Group : Influences reactivity and potential interactions with biological targets.
  • Diazaspiro Framework : Provides unique coordination properties with metal ions and potential nucleophilic behavior.

Biological Activities

Preliminary studies indicate that compounds with similar diazaspiro structures exhibit various biological activities, particularly in medicinal chemistry. Notably, the following activities have been associated with this compound:

  • Anticancer Properties : Related diazaspiro compounds have shown potential in inhibiting specific mutant proteins associated with tumor progression, such as the G12C mutant of KRAS .
  • Antitubercular Activity : In a study involving derivatives of the diazaspiro framework, compounds were tested against Mycobacterium tuberculosis H37Rv, revealing significant inhibitory effects .
  • Other Pharmacological Effects : The diazaspiro structure has been linked to various mechanisms including:
    • Inhibition of hepatitis B capsid protein.
    • Modulation of MAP and PI3K signaling pathways.
    • Interaction with dopamine D3 receptors .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Kinugasa Reaction : A process to construct the spirocyclic framework.
  • Conia-Ene-Type Reactions : Employed for further functionalization of the core structure .

Table 1: Antitubercular Activity of Related Compounds

CompoundYield (%)Minimum Inhibitory Concentration (MIC) μg/mL
5a5625
5b5650
5c48100
17560.016
24486.2

The data indicates that certain derivatives exhibit potent antitubercular activity, particularly compound 17 , which shows remarkable efficacy at a MIC of 0.016μg/mL0.016\,\mu g/mL .

Structural Comparisons

The unique architecture of this compound can be compared with other compounds:

Compound NameStructural FeaturesUnique Characteristics
2-Benzyl-2,6-diazaspiro[3.4]octaneSimilar spirocyclic structureLacks acetyl and carboxamide groups
N,N-DimethylbenzamideContains a dimethylamino groupSimpler structure without spirocyclic elements
1-AcetylpiperazinePiperazine ring with an acetyl groupDifferent ring structure but similar acetamido

These comparisons highlight how the specific functional groups in the target compound may enhance its potential biological activity compared to structurally similar compounds .

Properties

IUPAC Name

2-acetyl-N,N-dimethyl-2,7-diazaspiro[3.4]octane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-8(15)14-6-11(7-14)5-12-4-9(11)10(16)13(2)3/h9,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKLMWSUZYVSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CNCC2C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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